Product packaging for m-PEG5-triethoxysilane(Cat. No.:)

m-PEG5-triethoxysilane

Cat. No.: B1193054
M. Wt: 483.7 g/mol
InChI Key: RXDVHXFXNJERJZ-UHFFFAOYSA-N
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Description

Contextualization within Organosilane and Poly(ethylene glycol) Chemistry

m-PEG5-triethoxysilane is a hybrid compound that integrates two distinct and highly functional chemical families: organosilanes and poly(ethylene glycols) (PEGs). Organosilanes are compounds that feature at least one carbon-silicon bond and are widely recognized for their ability to form robust covalent bonds with a variety of substrates, particularly those with hydroxyl groups like silica (B1680970) and metal oxides. gelest.com The triethoxysilane (B36694) group, specifically, is a common precursor for creating these stable surface modifications. wikipedia.org

On the other hand, poly(ethylene glycol) is a polyether compound with a multitude of applications in medicine and industry. rsc.org Its key characteristics include hydrophilicity, biocompatibility, and an ability to resist protein adsorption, a phenomenon often referred to as "stealth" behavior. rsc.orgsigmaaldrich.comnih.gov The "m" in this compound signifies a methoxy (B1213986) group terminating one end of the PEG chain, rendering it chemically inert at that position. The "5" indicates the number of repeating ethylene (B1197577) glycol units. By combining these two moieties, this compound offers a versatile platform for tailoring the surface properties of materials. nih.gov

Significance of this compound in Contemporary Research Paradigms

In modern research, the ability to precisely control the interface between a material and its environment is paramount. This compound is a key enabling tool in this pursuit. Its significance lies in its capacity to impart PEG's beneficial properties onto a wide range of surfaces through the robust anchoring provided by the silane (B1218182) group. axispharm.com This has profound implications in various research areas. For instance, in the development of biomedical implants and devices, coating surfaces with this compound can significantly reduce protein fouling and subsequent inflammatory responses, thereby improving biocompatibility. sigmaaldrich.comaxispharm.com In the realm of drug delivery, nanoparticles functionalized with this compound can exhibit enhanced circulation times and improved stability. nih.govnih.gov Furthermore, in biosensor technology, the use of this compound can lead to reduced non-specific binding, resulting in more accurate and reliable detection. axispharm.com

Structural Attributes and Functional Versatility of this compound

The functional versatility of this compound stems directly from its unique molecular architecture, which consists of two key components: the silane moiety and the PEG moiety.

The triethoxysilane group, -Si(OCH2CH3)3, serves as the reactive anchor of the molecule. wikipedia.org The silicon atom is bonded to three ethoxy groups, which are susceptible to hydrolysis. wikipedia.org This hydrolysis reaction is a critical first step in the surface modification process.

The m-PEG5 moiety, CH3O(CH2CH2O)5-, provides the desirable surface properties. This short polymer chain is hydrophilic, flexible, and has a neutral charge. rsc.orgacs.org The terminal methoxy group ensures that this end of the molecule does not engage in unwanted chemical reactions.

The primary role of the m-PEG5 moiety in surface engineering is to create a hydrophilic and biocompatible interface. axispharm.com When this compound molecules are immobilized on a surface, the PEG chains extend outwards, forming a brush-like or mushroom-like conformation depending on the grafting density. nih.gov This layer of PEG chains creates a steric barrier that physically prevents proteins and other biomolecules from approaching and adsorbing onto the underlying substrate. sigmaaldrich.comnih.gov This reduction in non-specific protein adsorption is a critical factor in preventing biofouling and improving the performance of materials in biological environments. sigmaaldrich.com The hydrophilicity of the PEG chains also helps to create a hydration layer at the surface, which further contributes to its resistance to protein adhesion. rsc.org

The triethoxysilane group is the workhorse for attaching the entire molecule to a surface. The immobilization process typically involves a two-step reaction. First, the ethoxy groups (-OCH2CH3) on the silicon atom undergo hydrolysis in the presence of water to form silanol (B1196071) groups (-Si-OH). gelest.comresearchgate.net This step is often catalyzed by an acid or a base.

These newly formed and highly reactive silanol groups can then condense with hydroxyl groups (-OH) present on the surface of a substrate, such as glass, silicon wafers, or metal oxides. gelest.com This condensation reaction results in the formation of stable covalent siloxane bonds (Si-O-Substrate), effectively tethering the this compound molecule to the surface. gelest.com The reactivity of triethoxysilanes is generally lower than that of methoxysilanes or chlorosilanes, which can be advantageous in providing better control over the surface modification process. gelest.com

Research Scope and Objectives Pertaining to this compound

The overarching research objective concerning this compound is to leverage its unique properties to create advanced materials with precisely controlled surface characteristics. Key research areas and their objectives include:

Biomaterials Science: The primary goal is to develop materials with enhanced biocompatibility for applications such as medical implants, drug delivery systems, and tissue engineering scaffolds. nih.gov Research focuses on optimizing the density and conformation of the grafted PEG chains to minimize protein adsorption and cellular adhesion. nih.govnih.gov

Biosensors and Diagnostics: The objective is to create highly sensitive and specific biosensors by minimizing non-specific binding of interfering molecules to the sensor surface. axispharm.com This leads to improved signal-to-noise ratios and more reliable detection of target analytes.

Nanotechnology: Researchers aim to functionalize nanoparticles with this compound to improve their stability in biological fluids, prolong their circulation time, and enable targeted drug delivery. nih.govnih.gov

Surface Science: A fundamental objective is to understand the relationship between the molecular-level structure of the this compound layer and the resulting macroscopic surface properties. This includes studying the kinetics of the self-assembly process and the influence of reaction conditions on the final surface architecture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H45NO9Si B1193054 m-PEG5-triethoxysilane

Properties

Molecular Formula

C21H45NO9Si

Molecular Weight

483.7 g/mol

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide

InChI

InChI=1S/C21H45NO9Si/c1-5-29-32(30-6-2,31-7-3)20-8-10-22-21(23)9-11-25-14-15-27-18-19-28-17-16-26-13-12-24-4/h5-20H2,1-4H3,(H,22,23)

InChI Key

RXDVHXFXNJERJZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG5-triethoxysilane

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of M Peg5 Triethoxysilane

Established Synthetic Pathways for m-PEG5-triethoxysilane

The synthesis of this compound can be achieved through several routes, broadly categorized as direct coupling approaches and multi-step synthesis schemes. These methods rely on the strategic reaction of key precursors to form the final ether- and silane-terminated structure.

Direct Coupling Approaches

Direct coupling methods involve the single-step formation of the bond between the pre-formed m-PEG5 chain and the triethoxysilane (B36694) moiety. One of the most efficient direct coupling strategies is the reaction of an amine-terminated m-PEG5 with an isocyanate-functionalized silane (B1218182). Specifically, m-PEG5-amine can be reacted with γ-isocyanatopropyl triethoxysilane. This reaction proceeds readily to form a stable urea (B33335) linkage, connecting the PEG chain to the silane. The use of a catalyst such as triethylamine (B128534) can facilitate this coupling. nist.gov

Another significant direct coupling method is hydrosilylation. researchgate.net This approach requires an m-PEG5 precursor with a terminal unsaturated bond, such as an allyl group (allyl-m-PEG5). The allyl-terminated PEG is then reacted with a hydridosilane, typically triethoxysilane, in the presence of a platinum-based catalyst, like Speier's or Karstedt's catalyst. This addition reaction forms a stable carbon-silicon bond, yielding the desired this compound. researchgate.net

Multi-step Synthesis Schemes

Multi-step syntheses provide a versatile alternative, allowing for the construction of the this compound molecule from smaller, more readily available starting materials. These schemes typically involve the initial synthesis of a functionalized m-PEG5 intermediate, which is then coupled to the triethoxysilane group in a subsequent step.

For example, a longer PEG chain can be built sequentially. A synthesis might start with a smaller PEG fragment like triethylene glycol monomethyl ether. google.com The terminal hydroxyl group is first activated, for instance, by converting it into a good leaving group like a tosylate. This activated PEG can then react with another PEG molecule, such as tetraethylene glycol, in a Williamson ether synthesis to extend the chain. This process can be repeated to achieve the desired length. Once the m-PEG5-OH is obtained, it can be functionalized (e.g., converted to an amine or an allyl ether) and then reacted with the appropriate silane precursor as described in the direct coupling approaches. google.comgoogle.com

A common multi-step route involves:

Tosylation: Reaction of m-PEG5-OH with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form m-PEG5-tosylate. google.com

Amination: Displacement of the tosylate group with an amine source, such as ammonia (B1221849) or a protected amine, to yield m-PEG5-amine. google.com

Silane Coupling: Reaction of the resulting m-PEG5-amine with γ-isocyanatopropyl triethoxysilane to afford the final product. nist.gov

Precursors and Reagents in this compound Synthesis

The successful synthesis of this compound is contingent on the availability and purity of specific precursors and reagents.

Precursor/ReagentRole in Synthesis
m-PEG5-OH The core polyethylene (B3416737) glycol building block with a terminal hydroxyl group available for functionalization.
m-PEG5-amine An amine-functionalized PEG precursor, reactive towards isocyanates and other electrophiles.
Allyl-m-PEG5 An m-PEG5 derivative with a terminal allyl group, used as a substrate in hydrosilylation reactions.
(3-Isocyanatopropyl)triethoxysilane A key reagent that provides the triethoxysilane moiety and reacts with nucleophiles like amines or alcohols. nist.gov
Triethoxysilane A hydridosilane used in hydrosilylation reactions with unsaturated PEG precursors. researchgate.net
p-Toluenesulfonyl chloride A reagent used to convert the terminal hydroxyl group of m-PEG5-OH into a tosylate, a good leaving group for subsequent nucleophilic substitution. google.com
Triethylamine (TEA) A common base used as a catalyst and acid scavenger in various coupling and functionalization reactions. nist.gov
Platinum Catalysts (e.g., Speier's, Karstedt's) Essential catalysts for promoting the hydrosilylation reaction between an unsaturated PEG and a hydridosilane. researchgate.net
Solvents (e.g., Toluene (B28343), Dichloromethane, Ethanol) Provide the medium for the reaction and are chosen based on the solubility of reactants and reaction conditions. nist.govnanocs.net

Functional Group Modifications and Analog Synthesis of this compound Derivatives

The versatility of PEG-silanes is greatly expanded by introducing additional functional groups or by varying the length of the PEG chain. These modifications allow for the creation of surfaces with highly specific chemical properties and reactivities.

Introduction of Bioorthogonal Handles (e.g., Azide (B81097), Methyltetrazine, DBCO, Maleimide)

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. Incorporating bioorthogonal handles into the this compound structure enables the specific and covalent attachment of biomolecules or probes to a modified surface.

Azide Derivatives: Azido-PEG-triethoxysilanes are highly useful for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC). The synthesis involves creating an azide-terminated PEG which is then coupled to the triethoxysilane. Azido-PEG5-triethoxysilane allows for the efficient immobilization of alkyne-, DBCO-, or BCN-containing molecules. google.commcmaster.caaxispharm.com

Methyltetrazine Derivatives: Tetrazine-functionalized PEGs participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast and bioorthogonal. Methyltetrazine-PEG5-triethoxysilane is synthesized to contain a methyltetrazine group, enabling rapid and catalyst-free conjugation with TCO-labeled molecules. nist.govresearchgate.net

DBCO Derivatives: Dibenzocyclooctyne (DBCO) is a cyclooctyne (B158145) that reacts with azides in the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction. DBCO-PEG-triethoxysilane derivatives are valuable for attaching azide-modified biomolecules without the need for a potentially cytotoxic copper catalyst. jenkemusa.combroadpharm.comresearchgate.net

Maleimide (B117702) Derivatives: The maleimide group is highly reactive towards thiol (sulfhydryl) groups, forming a stable thioether bond via a Michael addition reaction. This reaction is widely used for protein and peptide conjugation. Maleimide-PEG-triethoxysilanes are prepared to create surfaces that can specifically capture and immobilize cysteine-containing peptides or proteins.

Bioorthogonal HandleReactive PartnerReaction TypeKey Features
Azide Alkyne, DBCO, BCNClick Chemistry (CuAAC, SPAAC)High specificity, versatile for copper-catalyzed or copper-free reactions. google.commcmaster.ca
Methyltetrazine trans-Cyclooctene (TCO)Inverse-Electron-Demand Diels-AlderExtremely fast kinetics, catalyst-free. nist.govresearchgate.net
DBCO AzideStrain-Promoted "Click" Chemistry (SPAAC)Copper-free, high biocompatibility. jenkemusa.combroadpharm.com
Maleimide Thiol (e.g., Cysteine)Michael AdditionHigh selectivity for thiols, widely used for bioconjugation.

Variation of Poly(ethylene glycol) Chain Length (e.g., m-PEG3, m-PEG8 triethoxysilane analogs)

The length of the PEG chain is a critical parameter that influences the properties of the modified surface, including its hydrophilicity, thickness, and ability to repel non-specific protein adsorption. Synthesizing analogs of this compound with different discrete PEG lengths allows for fine-tuning of these surface properties.

m-PEG3-triethoxysilane: This shorter analog provides a more compact hydrophilic layer. It is synthesized using methodologies similar to its 5-unit counterpart but starting with a discrete m-PEG3 precursor. It is used when a minimal hydrophilic spacer is required.

m-PEG8-triethoxysilane: Featuring a longer PEG chain, this analog creates a thicker and more pronounced hydrophilic and protein-repellent surface layer compared to the PEG3 and PEG5 versions. Its synthesis follows the same principles, starting from an m-PEG8 building block. The increased chain length enhances the water solubility and flexibility of the linker.

CompoundNumber of EG UnitsMolecular Weight ( g/mol )Key Characteristics
m-PEG3-triethoxysilane 3~395.6Provides a short, hydrophilic spacer.
This compound 5~483.7A balance of hydrophilicity and linker length.
m-PEG8-triethoxysilane 8~615.8Offers enhanced hydrophilicity and surface passivation.

Purification and Isolation Techniques for this compound and its Derivatives

The purification of this compound and its derivatives is a critical step to ensure high purity and remove unreacted starting materials, catalysts, and byproducts. Given the nature of polyethylene glycol (PEG) and silane moieties, a combination of techniques is often employed.

Purification of this compound

The primary methods for purifying this compound include distillation and chromatography.

Vacuum Distillation: Due to its relatively high molecular weight and boiling point, vacuum distillation is a suitable method for purifying this compound. mdpi.com By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal degradation. mdpi.commedchemexpress.com This technique is effective in separating the desired product from non-volatile impurities.

Chromatography: Column chromatography is a versatile technique for purifying PEG-silane compounds. For this compound, which possesses both polar (PEG chain) and non-polar (methoxy and ethoxy groups) characteristics, reversed-phase chromatography is often effective. mdpi.com

A typical approach involves using a silica-based stationary phase functionalized with C18 alkyl chains. mdpi.com The separation is achieved by eluting with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. mdpi.com The more hydrophobic this compound will have a longer retention time compared to more polar impurities.

Purification and Isolation of this compound Derivatives

The purification of derivatives of this compound, such as those with terminal azide or amine groups, often requires more specialized chromatographic techniques due to the introduction of new functional groups and the potential for a wider range of impurities.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure PEG derivatives. nih.govresearchgate.net Reversed-phase HPLC, utilizing C18 columns with acetonitrile/water or methanol/water gradients, has been successfully used to separate PEG homologs and functionalized derivatives. mdpi.com

Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC): GPC/SEC is particularly useful for separating PEG derivatives based on their molecular size. chromatographyonline.com This technique can effectively remove smaller impurities or unreacted starting materials. Modern aqueous GPC/SEC packings can even resolve individual PEG oligomers. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds like PEG derivatives. sielc.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.

Ion-Exchange Chromatography: For derivatives containing charged groups, such as amine-terminated this compound (which can be protonated to form a cation), ion-exchange chromatography is a highly effective purification method. This technique separates molecules based on their net charge.

The table below summarizes various chromatographic conditions that can be applied to the purification of this compound and its derivatives.

Chromatography Type Stationary Phase Mobile Phase/Eluent Detection Method Application
Reversed-Phase HPLCC18-functionalized silica (B1680970)Acetonitrile/water gradientRefractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS)Purification of this compound and its derivatives. mdpi.com
GPC/SECPolystyrene-divinylbenzene beadsTetrahydrofuran (THF) or water with saltRefractive Index (RI)Separation by molecular size, removal of small molecule impurities. nih.govchromatographyonline.com
HILICAmide or other polar functionalized silicaAcetonitrile/water gradientELSD, MSPurification of polar PEG derivatives. sielc.com
Ion-ExchangeCation or anion exchange resinAqueous buffer with a salt gradientUV-Vis, ConductivityPurification of charged derivatives (e.g., amine-terminated).

Table 1: Chromatographic Purification Techniques for this compound and its Derivatives

Research Findings on Purification

Research has shown that the choice of purification method significantly impacts the final purity and yield of PEG derivatives. For instance, a study on the preparative purification of PEG derivatives demonstrated that using polystyrene-divinylbenzene beads with an ethanol (B145695)/water eluent can achieve purities greater than 99% at the gram scale. nih.gov Another study highlighted the effectiveness of reversed-phase chromatography on core-shell columns for achieving baseline separation of PEG homologs up to high molecular weights. mdpi.com

For amine-terminated PEGs, purification strategies often involve a multi-step process. After the initial reaction, the crude product can be purified by precipitation in a non-solvent like diethyl ether, followed by chromatographic methods to remove any remaining impurities. The success of the purification is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which verify the structure and purity of the final product. mdpi.comnih.gov

Iii. Surface and Interface Engineering Applications of M Peg5 Triethoxysilane

Substrate Functionalization via Silanization Chemistry

Silanization with m-PEG5-triethoxysilane is a widely employed strategy to alter the surface properties of various materials. The triethoxysilane (B36694) group reacts with hydroxyl groups present on the substrate surface, forming stable covalent bonds. axispharm.com This process, known as silanization, effectively grafts the PEG chains onto the surface, creating a new interface with distinct characteristics.

Glass and silica (B1680970) are common substrates for surface modification using this compound due to their abundance of surface hydroxyl groups. The silanization reaction proceeds readily on these materials, leading to the formation of a dense layer of PEG chains. axispharm.combroadpharm.com This modification transforms the typically hydrophilic and often charged glass or silica surface into a more neutral and protein-repellent interface. nih.govkinampark.com

Research has shown that grafting m-PEG-silanes onto glass surfaces significantly alters their properties. Techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) have confirmed the successful grafting of PEG molecules. nih.govkinampark.com While the contact angle may not change significantly, XPS data reveals an increase in surface carbon and a decrease in silicon concentration, indicative of PEGylation. nih.gov AFM imaging further demonstrates that as the concentration of the silane (B1218182) solution used for grafting increases, a greater number of PEG molecules are attached to the surface. nih.govkinampark.com

The process generally involves dissolving the this compound in an ethanol (B145695)/water solution and allowing it to react with the cleaned and oxidized glass or silica surface for a period ranging from 30 minutes to a few hours. interchim.fr

The applicability of this compound extends to the functionalization of various metal oxide surfaces, including iron oxide and aluminum oxide. axispharm.comaxispharm.com These materials possess surface hydroxyl groups that serve as reactive sites for silanization, similar to glass and silica. kinampark.com

The modification of iron oxide nanoparticles (IONPs) with PEG-silanes is of particular interest for biomedical applications. The PEGylation of IONPs enhances their colloidal stability in physiological environments and reduces non-specific interactions with biological components. plos.org This surface modification is crucial for applications such as magnetic resonance imaging (MRI) and drug delivery. plos.org The silane group provides a stable anchor to the iron oxide core, while the PEG chain renders the nanoparticles more biocompatible. plos.org

Similarly, aluminum oxide surfaces can be functionalized with silanated PEGs. kinampark.com The process involves the covalent grafting of the PEG molecules onto the oxide layer, which can be beneficial in various technological applications where surface properties need to be precisely controlled. kinampark.com Studies have shown that both single-crystal and thin-film metal oxides, including aluminum oxide, are intrinsically hydrophilic but can be modified to alter their surface properties. nih.gov

This compound can form self-assembled monolayers (SAMs) on suitable substrates. broadpharm.com The triethoxysilane headgroup anchors the molecule to the surface, while the PEG chains orient themselves away from the substrate. This process is analogous to the formation of SAMs by alkanethiolates on gold surfaces. kinampark.com

The formation of a well-ordered SAM is crucial for achieving consistent and predictable surface properties. These monolayers create a densely packed, uniform coating that effectively masks the underlying substrate's characteristics. The hydrophilic nature of the PEG chains in the SAM contributes to the modified surface's ability to resist protein adsorption and cell adhesion.

While the primary focus is on this compound, it's worth noting that other functionalized triethoxysilanes are also designed to form SAMs on silica substrates for various applications, such as in ultrathin film transistors. nih.gov The principle remains the same: a reactive silane group for surface attachment and a functional tail to impart specific properties to the interface.

Reduction of Non-Specific Adsorption on Modified Surfaces

A key advantage of modifying surfaces with this compound is the significant reduction in non-specific adsorption of biomolecules and cells. This "antifouling" property is primarily attributed to the hydrophilic and flexible nature of the grafted PEG chains. broadpharm.comaxispharm.com

Surfaces modified with this compound exhibit a remarkable ability to resist the adsorption of proteins. broadpharm.comnih.gov This is a critical feature in many biomedical and diagnostic applications where non-specific protein binding can lead to inaccurate results or adverse biological responses. axispharm.com The grafted PEG layer creates a steric barrier that physically prevents proteins from approaching the surface. nih.govkinampark.com Furthermore, the hydrophilic nature of PEG is believed to create a hydration layer that is energetically unfavorable for proteins to displace.

Studies have demonstrated that glass surfaces modified with silanated PEGs can reduce the adsorption of proteins like fibrinogen by over 95% compared to unmodified surfaces. nih.govkinampark.com The effectiveness of protein repulsion is influenced by the surface density of the grafted PEG chains. researchgate.net Higher grafting densities generally lead to a greater reduction in protein adsorption. This has been observed for various proteins, including albumin and fibrinogen. researchgate.net The ability to minimize protein adsorption is crucial for improving the biocompatibility of materials used in medical implants and for enhancing the signal-to-noise ratio in biosensors and diagnostic assays. axispharm.comaxispharm.com

The protein-repellent nature of surfaces coated with this compound also translates into an effective prevention of cell adhesion. axispharm.combroadpharm.com Since protein adsorption is often a prerequisite for cell attachment, surfaces that resist protein fouling also tend to be "non-cell-adhesive." nih.gov This property is highly desirable for creating biocompatible materials that minimize foreign body reactions and for developing cell culture platforms where cell attachment needs to be controlled. nih.gov

Research has shown that substrates coated with PEG-silanes can effectively inhibit the adhesion of various cell types, including fibroblasts and HeLa cells. nih.gov The antifouling properties are attributed to the steric repulsion and hydrophilicity conferred by the PEG layer. nih.gov This makes this compound a valuable tool for creating surfaces that resist biofouling in marine applications and for the development of medical devices where cell adhesion is undesirable. nih.govgoogle.com

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials leverages the distinct properties of both components to achieve synergistic characteristics not available in either material alone. sol-gel.net These materials combine the hardness and thermal resistance of an inorganic matrix, like silica, with the flexibility and functionality of an organic polymer. researchgate.net this compound is instrumental in forming Class II hybrids, where the organic and inorganic phases are linked by strong covalent bonds, ensuring a stable and integrated composite structure. mdpi.com

The sol-gel process is a versatile, low-temperature chemical method used to synthesize hybrid materials from molecular precursors. mdpi.comnih.gov The process involves two primary stages: hydrolysis and condensation. researchgate.net For silica-based hybrids incorporating this compound, the synthesis typically begins with a silicon alkoxide precursor like tetraethyl orthosilicate (B98303) (TEOS).

In the first step, the triethoxysilane group of this compound and the TEOS precursor undergo hydrolysis in the presence of water and a catalyst (acid or base), replacing their alkoxy groups (-OC2H5) with hydroxyl groups (-OH). researchgate.netnih.gov This is followed by a condensation reaction, where these newly formed silanol (B1196071) groups react with each other to form a network of stable silicon-oxygen-silicon (Si-O-Si) bonds. sol-gel.netnih.gov

The incorporation of the PEG-silane during this process results in a co-network where the PEG chains are covalently bonded to and distributed throughout the silica matrix. nih.gov The properties of the final hybrid material, or "hybrimer," can be precisely tuned by controlling the sol-gel reaction conditions and the organic functional groups of the silane precursor. sol-gel.net This technique allows for the creation of materials with combined properties, such as the optical transparency and thermal stability of glass with the flexibility of a polymer. sol-gel.net

Table 1: Key Reactions in Sol-Gel Synthesis of PEG-Silica Hybrids

Reaction Stage General Equation Description
Hydrolysis Si(OR)₄ + H₂O → HO-Si(OR)₃ + R-OH The alkoxy groups (OR) of the silicon precursor (e.g., TEOS) are replaced by hydroxyl groups (OH). This reaction is catalyzed by an acid or base. researchgate.net
Condensation (Water) (OR)₃Si-OH + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + H₂O Two silanol groups react to form a siloxane bond (Si-O-Si) and a water molecule. nih.gov

| Condensation (Alcohol) | (OR)₃Si-OR + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + R-OH | An alkoxy group reacts with a silanol group to form a siloxane bond and an alcohol molecule. nih.gov |

This interactive table summarizes the fundamental chemical reactions occurring during the sol-gel process for forming organic-inorganic hybrid materials.

This improved adhesion ensures efficient stress transfer from the polymer matrix to the inorganic filler, significantly enhancing the mechanical properties of the composite, such as tensile and bending strength. dokumen.pub Furthermore, the covalent integration of the organic and inorganic phases contributes to the material's long-term stability by preventing phase separation and degradation at the interface. researchgate.net The presence of the hydrophilic PEG chains can also improve the hydrophilicity of the material, which is beneficial for applications requiring cell adhesion and growth. mdpi.com

Nanoparticle Surface Functionalization

The surface modification of nanoparticles is critical for their application in various fields. Unmodified nanoparticles often suffer from aggregation and non-specific interactions. Surface functionalization with molecules like this compound can impart colloidal stability, biocompatibility, and targeted functionality. The process, often referred to as PEGylation, involves grafting PEG chains to the nanoparticle surface. mdpi.comresearchgate.net

Porous silicon nanoparticles (pSiNPs) are promising materials for various applications due to their biodegradability and high surface area. nih.govrug.nl Freshly prepared pSiNPs have surfaces rich in silicon-hydride (Si-H) bonds, which can be oxidized to form a layer of silicon oxide (Si-O-Si) and surface silanol (Si-OH) groups. semanticscholar.org This oxidized surface provides anchor points for functionalization.

The coating process involves the hydrolytic condensation of this compound onto the hydroxylated surface of the pSiNPs. mdpi.com The triethoxysilane groups react with the surface silanols to form stable Si-O-Si covalent bonds, grafting the PEG chains onto the nanoparticle. mdpi.com This PEG layer serves multiple purposes: it acts as a protective barrier, slowing the degradation of the silicon core, and its hydrophilic nature prevents aggregation and reduces non-specific uptake by cells, which can prolong circulation time in biological systems. escholarship.org

Table 2: Impact of PEGylation on Porous Silicon Nanoparticle Properties

Property Before PEGylation After PEGylation with m-PEG-silane Rationale
Surface Chemistry Hydroxylated Silicon Oxide (Si-OH) PEG chains covalently attached via Si-O-Si bonds The triethoxysilane group reacts with surface hydroxyls. mdpi.com
Colloidal Stability Prone to aggregation in high-salt media Improved stability and dispersibility The hydrophilic PEG chains provide steric hindrance, preventing particle aggregation. escholarship.org

| Biodegradation | Degrades into silicic acid | Slower degradation rate | The PEG layer acts as a protective shield against hydrolysis. nih.govescholarship.org |

This interactive table outlines the changes in porous silicon nanoparticle properties following surface functionalization with PEG-silane.

Magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄), are widely used for applications like magnetic resonance imaging (MRI) and targeted drug delivery. nih.govmdpi.com However, bare MNPs are prone to aggregation and lack biocompatibility. mdpi.com A common strategy to overcome this is to first coat the MNP with a silica shell, followed by functionalization with a PEG-silane. nih.gov

The silica coating is typically achieved by the hydrolysis and condensation of TEOS in the presence of the MNPs, creating a core-shell structure (e.g., Fe₃O₄/SiO₂). mdpi.com This silica shell provides a stable, uniform surface rich in hydroxyl groups. nih.gov Subsequently, this compound is introduced, and its triethoxysilane end covalently bonds to the silica shell's surface. nih.gov This process results in PEGylated MNPs with enhanced colloidal stability in aqueous solutions and improved biocompatibility, which are crucial for biomedical applications. nih.govresearchgate.net

Mesoporous silica nanoparticles (MSNs) are valued for their high surface area, large pore volume, and tunable pore size, making them excellent candidates for use as nanocarriers. researchgate.netmdpi.com The surface of MSNs is covered with a high density of silanol groups, which allows for straightforward functionalization. mdpi.com

This compound can be incorporated into MSNs using two primary methods:

Post-synthesis grafting: Pre-synthesized MSNs are dispersed in a solvent, and the PEG-silane is added. The silane then reacts with the silanol groups on the external surface and within the pores of the nanoparticles. researchgate.net

Co-condensation: The PEG-silane is added during the initial sol-gel synthesis of the MSNs, along with the primary silica precursor (e.g., TEOS). pharmaexcipients.com This one-pot method results in the PEG moieties being incorporated throughout the silica framework of the nanoparticle. pharmaexcipients.comnih.gov

PEGylating MSNs improves their colloidal stability and can serve as a "gatekeeper" to control the release of molecules loaded within the pores. researchgate.netrsc.org

Iv. Applications of M Peg5 Triethoxysilane in Advanced Biomedical Research Materials Material Science Aspects

Design of Biocompatible Surfaces for Research

A primary application of m-PEG5-triethoxysilane in material science is the engineering of biocompatible surfaces. The covalent grafting of this molecule onto various substrates fundamentally alters their surface chemistry, which is a critical factor in mediating biological interactions at the material interface.

In cell culture, the substrate on which cells are grown plays a pivotal role in influencing their behavior, including adhesion, proliferation, and differentiation. Unmodified surfaces, such as tissue culture polystyrene or glass, can lead to non-specific protein adsorption, which in turn can trigger unintended cellular responses and complicate the interpretation of experimental results. nih.gov

The modification of substrates with this compound is a widely adopted strategy to create non-fouling or "stealth" surfaces that resist the non-specific adhesion of proteins and cells. axispharm.comaxispharm.com The hydrophilic and flexible PEG chains form a hydrated layer at the substrate interface, which acts as a physical and energetic barrier to protein adsorption. axispharm.comresearchgate.net This "PEGylation" of surfaces is crucial for studies aiming to understand specific cell-material interactions, as it allows researchers to present specific bioactive cues (e.g., peptides, proteins) on an otherwise inert background. By minimizing non-specific interactions, the observed cellular responses can be more confidently attributed to the immobilized biomolecules. nih.gov For instance, surfaces coated with PEG-silanes can be used to create micropatterns of adhesive ligands, thereby directing cell attachment and growth in a spatially controlled manner, which is invaluable for studies in tissue engineering and fundamental cell biology. rsc.org

FeatureDescriptionResearch Benefit
Surface Chemistry Covalent attachment of this compound to hydroxylated surfaces. axispharm.comCreates a stable, long-lasting modification.
Non-Fouling Properties The PEG chain creates a hydrophilic barrier that resists protein adsorption. axispharm.comaxispharm.comMinimizes non-specific cell adhesion and background noise in assays. axispharm.com
Controlled Cell Adhesion Allows for the specific attachment of cells only where desired ligands are present. nih.govEnables precise studies of cell-ligand interactions and patterned cell cultures.

The immune system is highly sensitive to foreign materials. When a material is introduced into a biological environment, it is rapidly coated with host proteins, a process known as the Vroman effect. This initial protein adsorption layer dictates the subsequent inflammatory and immune responses. The non-specific binding of proteins like fibrinogen and immunoglobulins can trigger complement activation and phagocytic cell recruitment, leading to inflammation and potential rejection of the material.

The use of this compound to modify material surfaces is a key strategy to enhance their "stealth" properties and reduce their immunogenic potential at the material level. ekb.eg By preventing the initial, non-specific adsorption of opsonins and other pro-inflammatory proteins, PEGylated surfaces can effectively evade recognition by the immune system. researchgate.netekb.eg This is particularly relevant in the development of implantable devices and sensors, where minimizing the foreign body response is critical for long-term function and biocompatibility. The hydrophilic PEG layer mimics the glycocalyx of cells, presenting a "self-like" interface to the biological milieu. This reduction in protein binding directly translates to a diminished inflammatory response, thereby improving the material's biocompatibility. axispharm.comekb.eg

Biomolecule Immobilization Strategies

The ability to securely anchor biomolecules to a surface in a functional state is a cornerstone of many modern biotechnologies, including diagnostics, biosensing, and affinity chromatography. The triethoxysilane (B36694) group of this compound provides a versatile platform for the covalent immobilization of a wide array of biomolecules onto silica-based and other hydroxylated surfaces. axispharm.combroadpharm.com

The covalent attachment of proteins to surfaces is essential for creating stable and reusable biosensors, enzymatic reactors, and affinity matrices. While this compound itself does not directly react with proteins, it serves as a foundational layer for subsequent functionalization. The terminal methoxy (B1213986) group can be replaced with other reactive moieties to facilitate protein conjugation. However, a common strategy involves co-immobilization of this compound with another silane (B1218182) that possesses a protein-reactive group. The this compound then acts as a spacer and a passivating agent to prevent non-specific protein binding to the underlying substrate, ensuring that the protein of interest is attached only at the desired sites and maintains its conformational integrity.

A particularly elegant application is the immobilization of histidine-tagged (His-tagged) proteins. Surfaces can be functionalized with a silane containing a nitrilotriacetic acid (NTA) group, which chelates nickel ions (Ni2+). These Ni2+-NTA complexes then specifically capture His-tagged proteins through co-ordinate bonds. nih.gov In such systems, this compound can be co-grafted to the surface to act as a spacer and to minimize non-specific adsorption, thereby enhancing the signal-to-noise ratio in detection assays. nih.gov

The immobilization of enzymes is another area of significant interest. nih.gov By covalently attaching enzymes to a solid support, their stability can be enhanced, and they can be easily recovered and reused, which is economically advantageous in industrial biocatalysis. mdpi.comresearchgate.net A surface modified with this compound provides a hydrophilic and non-denaturing microenvironment that can help preserve the enzyme's catalytic activity upon immobilization. mdpi.com

Immobilization StrategyKey FeaturesExample Application
His-tagged Protein Capture Specific binding of His-tag to Ni-NTA functionalized surfaces. nih.govOriented immobilization of recombinant proteins for interaction studies. cytivalifesciences.comneb.com
Enzyme Immobilization Covalent attachment to a support to enhance stability and reusability. nih.govmdpi.comDevelopment of robust biocatalysts for industrial processes. researchgate.net

The immobilization of smaller biomolecules like peptides and oligonucleotides is crucial for various research applications, including the development of peptide-based biosensors and DNA microarrays. Peptides, often containing specific cell-binding motifs (e.g., RGD), can be conjugated to surfaces to promote selective cell adhesion. tue.nl Oligonucleotides, on the other hand, are immobilized to create probes for detecting complementary nucleic acid sequences.

The conjugation of peptides and oligonucleotides to surfaces often requires specific chemical reactions. nih.govnatahub.org While this compound provides the initial surface modification and spacing, it is typically used in conjunction with other silanes that bear reactive groups amenable to bioconjugation chemistries, such as amine or thiol groups. For instance, a surface could be co-functionalized with this compound and an amino-terminated silane. The amino groups can then be used to covalently link peptides or oligonucleotides via amide bond formation. The presence of the this compound ensures that the biomolecules are extended away from the surface and that the surrounding area is resistant to non-specific binding, which is critical for the accessibility of the immobilized probes. axispharm.com

Material Development for Drug Delivery Systems (non-clinical, material properties)

In the field of drug delivery, this compound is a valuable component in the synthesis and surface modification of nanoparticles, particularly those made from mesoporous silica (B1680970) (MSNs). url.edunih.gov The primary goal of using this compound is to improve the material properties of the drug carrier, enhancing its performance in a biological environment.

The PEGylation of nanoparticles is a well-established strategy to improve their colloidal stability and to prolong their circulation time in the bloodstream. researchgate.netmdpi.com The hydrophilic PEG shell provided by this compound prevents the aggregation of nanoparticles in physiological buffers and reduces their uptake by the reticuloendothelial system (RES), a process known as opsonization. ekb.egmdpi.com This "stealth" effect is a critical material property that allows the drug carrier to remain in circulation longer, increasing the probability of it reaching its target site. nih.gov

Surface Modification of Nanocarriers for Enhanced Biocompatibility and Circulation (e.g., PEGylated nanoparticles)

The surface modification of nanocarriers with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of drug and gene delivery systems. johnshopkins.edunih.gov Coating nanoparticles with PEG shields their surface, which can prevent aggregation, reduce opsonization (the process by which proteins mark particles for destruction), and limit phagocytosis by immune cells. johnshopkins.edu This "stealth" effect prolongs the systemic circulation time of the nanocarriers, allowing for more effective delivery to target tissues. johnshopkins.edunih.gov

This compound is particularly well-suited for this purpose. The triethoxysilane moiety serves as an anchor, grafting the molecule onto the nanoparticle surface, while the PEG chain provides a protective, hydrophilic layer. axispharm.com This layer physically blocks and repels the approach of proteins and cells, a critical factor in avoiding clearance by the mononuclear phagocyte system. nih.govnih.gov The density and length of the PEG chains are crucial parameters that influence the effectiveness of the coating. nih.gov Studies have shown that a dense PEG layer is highly effective at reducing protein adsorption and that even variations in PEG molecular weight can significantly alter circulation half-life. nih.govnih.govnih.gov While branched PEG structures have been explored for their potential to further enhance stability and diffusion, linear PEGs like the chain in this compound remain a foundational component in nanocarrier design. nih.gov

Table 1: Research Findings on PEGylated Nanoparticle Properties
Nanoparticle SystemPEG ModificationKey FindingReference
Gold Nanoparticles (GNPs)PEG decoration of varying densitiesTotal serum protein adsorption was negatively correlated with PEG density. Higher density led to less protein binding. nih.gov
Magnetic Nanoparticles (MNPs)mPEG-phosphorylated coating (2 kDa vs. 5 kDa)The half-life of 14 nm MNPs increased from ~15 min (with 2 kDa PEG) to 24 min (with 5 kDa PEG), indicating PEG length influences circulation time. nih.gov
Polysaccharide-based NanoparticlesPEG conjugationPEGylated nanoparticles showed reduced aggregation under physiological conditions and decreased non-specific uptake by primary immune cells. acs.org
Generic Nanoparticles (NPs)Branched vs. Linear PEGBranched PEG coatings led to the most significant reduction in total adsorbed protein compared to linear PEG and uncoated NPs. nih.gov

Linker Chemistry in Degradable Systems (e.g., PROTACs in chemical biology research)

In the field of chemical biology, this compound is utilized as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.comchemondis.com PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade a target protein. medchemexpress.com A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.comtargetmol.com

Table 2: Role of this compound in PROTAC Linker Chemistry
PROTAC ComponentFunctionContribution of this compound
Target-binding LigandBinds to the protein of interest intended for degradation.N/A
LinkerConnects the two ligands and influences physicochemical properties.Provides a flexible, hydrophilic PEG chain to optimize spacing and solubility. medchemexpress.comtargetmol.com
E3 Ligase-binding LigandRecruits an E3 ubiquitin ligase to the target protein.N/A

Fabrication of Advanced Biomedical Devices and Biosensors (material coatings)

The fabrication of advanced biomedical devices and biosensors often requires surface coatings that can mediate the interaction between the device material and the biological environment. nih.govpurdue.edu this compound is an effective surface coating agent due to the robust bond formed by the silane group and the bio-inert properties conferred by the PEG chain. broadpharm.comaxispharm.com

For implantable biomedical devices, such as stents or orthopedic implants, a primary challenge is preventing protein adhesion and subsequent inflammatory responses or bacterial adhesion that can lead to infections. axispharm.comhydromer.com Coatings derived from this compound create a hydrophilic, low-fouling surface that significantly reduces non-specific protein adsorption and cell adhesion. axispharm.comrsc.org This improved biocompatibility is crucial for the long-term success and integration of the device within the body. nih.gov

In the realm of biosensors, performance is highly dependent on the ability to detect a specific target analyte within a complex biological sample like blood or saliva. researchgate.netnih.gov A major issue is "biofouling," where non-target proteins and cells bind to the sensor surface, creating background noise and obscuring the desired signal. hydromer.com By modifying the sensor surface with this compound, a non-fouling layer is created. axispharm.com This PEG layer acts as a barrier, preventing the non-specific binding of interfering biomolecules and allowing the target analyte to reach the sensing element. hydromer.com This results in biosensors with enhanced sensitivity, improved accuracy, and greater reliability. axispharm.com

Table 3: Impact of Silane-PEG Coatings on Biomedical Materials
Application AreaSubstrate Material ExampleFunction of this compound CoatingResulting ImprovementReference
Biomedical ImplantsTitanium, SilicaForms a stable, hydrophilic layer on the implant surface.Reduces protein adhesion and inflammation, improving biocompatibility and integration. axispharm.comnih.govrsc.org
BiosensorsGlass, Gold, Silicon OxidesCreates a non-fouling surface that resists non-specific binding.Enhances sensor sensitivity and accuracy by reducing background signal from biofouling. axispharm.comhydromer.com
Drug DeliverySilica NanoparticlesSuppresses non-specific binding of charged molecules to the carrier surface.Improves stability and circulation of the drug carrier. broadpharm.comaxispharm.com

Vi. Computational and Theoretical Studies on M Peg5 Triethoxysilane

Molecular Modeling of PEG-Silane Interactions with Surfaces

Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in understanding the fundamental interactions between m-PEG5-triethoxysilane and various substrates. These models can predict adsorption energies, optimal bonding configurations, and the influence of environmental factors on the stability of the silane (B1218182) layer.

DFT studies, for instance, can elucidate the chemisorption process of the triethoxysilane (B36694) group onto hydroxylated surfaces like silica (B1680970). These calculations can reveal the reaction pathways for the hydrolysis of the ethoxy groups and the subsequent condensation reaction that forms stable Si-O-Si covalent bonds with the surface. While specific DFT studies on this compound are not abundant in public literature, analogous studies on other methoxy-terminated silanes provide a strong basis for understanding these interactions. psu.edu The methoxy (B1213986) group at the other end of the PEG chain is generally considered to be chemically inert in this context, primarily influencing the molecule's solubility and interactions with the surrounding solvent.

Molecular dynamics simulations offer a dynamic picture of the PEG-silane molecules on a surface. researchgate.netnih.gov These simulations can model the conformational behavior of the PEG chain, which is crucial for its function. The five ethylene (B1197577) glycol repeat units of this compound provide significant flexibility, allowing the chain to adopt various conformations depending on the surface coverage and the surrounding medium. In a good solvent like water, the PEG chain will be well-solvated and extended, while in a poor solvent, it may collapse into a more compact structure. These conformational changes, driven by the interactions between the PEG chain, the solvent, and the surface, are critical for the molecule's performance in applications such as surface passivation and drug delivery.

The interaction energies between the PEG portion of the molecule and the surface are also a key focus of molecular modeling. These interactions are typically a combination of van der Waals forces and, depending on the surface, hydrogen bonding. The oxygen atoms in the ethylene glycol units can act as hydrogen bond acceptors, leading to interactions with hydroxylated surfaces or with water molecules at the interface. mdpi.com

An illustrative summary of typical interaction energies and conformational states for short-chain PEG-silanes on a silica surface, as inferred from computational studies on analogous systems, is presented in Table 1.

ParameterTypical Value RangeSignificance
Adsorption Energy (per molecule)-20 to -50 kcal/molIndicates the strength of the bond between the silane and the surface.
PEG Chain ConformationMushroom or BrushDepends on grafting density and influences surface properties.
Interaction with WaterStrongly FavorableLeads to the formation of a hydration layer, crucial for antifouling properties.

Simulations of Self-Assembly and Surface Grafting Dynamics

Simulations of the self-assembly and surface grafting process of this compound provide a deeper understanding of how these molecules organize on a substrate to form a functional monolayer. The process is complex, involving the transport of molecules to the surface, their initial adsorption, and the subsequent chemical reactions and reorganization into a stable film.

MD simulations can track the dynamic process of self-assembly from a solution or vapor phase onto a surface. nih.govrsc.org These simulations can reveal how factors such as concentration, solvent quality, and temperature influence the rate of surface coverage and the final arrangement of the molecules. For short-chain PEG-silanes like this compound, the interplay between the anchoring silane group and the flexible PEG chain is critical. The silane group drives the anchoring to the surface, while the PEG chains, through their steric and solvated interactions, influence the spacing and ordering of the molecules in the self-assembled monolayer (SAM).

The grafting dynamics, specifically the hydrolysis of the triethoxysilane and its reaction with surface hydroxyl groups, can be modeled using reactive force fields within MD simulations or through quantum mechanics/molecular mechanics (QM/MM) approaches. These simulations can show the step-by-step process of covalent bond formation and the release of ethanol (B145695) as a byproduct. The rate of these reactions is influenced by the local environment, including the presence of water and the proximity of other silane molecules.

The final structure of the grafted layer is highly dependent on the grafting density. At low densities, the m-PEG5 chains are likely to adopt a "mushroom" conformation, where each chain occupies a roughly hemispherical volume. As the grafting density increases, steric repulsion between the chains forces them to extend away from the surface, leading to a "brush" conformation. nih.govacs.org This transition from a mushroom to a brush regime is a key aspect of surface functionalization with PEG-silanes and can be predicted through simulations.

Table 2 provides a conceptual overview of the simulated effects of grafting density on the properties of a this compound monolayer.

Grafting DensityDominant ConformationSimulated Layer ThicknessKey Feature
LowMushroom~1-2 nmIndividual molecular domains with limited chain extension.
HighBrush~3-5 nmExtended chains with significant steric repulsion between neighbors.

Computational Predictions of Biocompatibility and Antifouling Properties

A significant application of computational modeling for this compound is the prediction of its biocompatibility and antifouling properties. These properties are intimately linked to the behavior of the PEG chains at the interface with a biological medium.

The primary mechanism of PEG's antifouling action is believed to be steric repulsion and the formation of a tightly bound hydration layer. mdpi.comresearchgate.net MD simulations are particularly well-suited to study this phenomenon. By simulating a surface coated with this compound in an aqueous environment, researchers can analyze the structure and dynamics of water molecules at the interface. These simulations typically show that the ether oxygens of the PEG chains form a network of hydrogen bonds with water, creating a structured hydration layer that acts as a physical and energetic barrier to protein adsorption. mdpi.com

Simulations can also be used to calculate the free energy of interaction between proteins and the PEGylated surface. By attempting to bring a model protein towards the surface in a simulation, the repulsive forces and the associated energy penalty can be quantified. This provides a direct computational prediction of the surface's resistance to protein fouling. These studies often show that the flexibility and mobility of the PEG chains are crucial for their antifouling efficacy. When a protein approaches, the chains can be compressed, leading to a loss of conformational entropy, which is energetically unfavorable and contributes to the repulsive force.

Furthermore, computational models can be used to screen for the optimal PEG chain length and grafting density to maximize antifouling performance. While this article focuses on this compound, such computational screening studies in the broader field of PEG-silanes have provided valuable guidance for the design of biomaterials. nih.govresearchgate.net

Table 3 summarizes the key computational predictions related to the biocompatibility and antifouling properties of surfaces modified with short-chain PEG-silanes like this compound.

PropertyComputational PredictionUnderlying Mechanism
Protein AdsorptionSignificantly ReducedSteric repulsion from flexible PEG chains and a stable hydration layer.
BiocompatibilityHighInert nature of the PEG chain and prevention of protein adsorption that can trigger immune responses.
Optimal Conformation for AntifoulingDense BrushMaximizes steric hindrance and the density of the hydration layer.

Vii. Future Research Directions and Emerging Research Avenues for M Peg5 Triethoxysilane

Innovations in Synthesis and Sustainable Manufacturing of Silane-PEG Compounds

Future research is increasingly focused on developing innovative and sustainable methods for synthesizing silane-PEG compounds. Traditional synthesis routes can be complex and may involve harsh chemicals. researchgate.net A key area of innovation lies in creating more efficient, cost-effective, and environmentally friendly processes.

One innovative approach involves a two-step synthesis where a diisocyanate, such as toluene (B28343) diisocyanate (TDI), first reacts with an aminosilane (B1250345) like 3-aminopropyltriethoxysilane. researchgate.netgoogle.com This is followed by a reaction with the desired polyethylene (B3416737) glycol. researchgate.netgoogle.com This method offers better control over the reaction and reduces the activity of the isocyanate group, ensuring a more predictable synthesis. google.com Researchers are also exploring methods that replace methoxy (B1213986) polyethylene glycol with standard polyethylene glycol to significantly lower production costs. google.com

The push for sustainability is driving the development of "green chemistry" approaches. dakenchem.com This includes using energy-efficient reaction conditions, minimizing waste byproducts, and developing biodegradable organosilane compounds to reduce environmental persistence. dakenchem.comgoogle.com Strategies such as closed-loop systems to capture emissions, recycling byproducts, and using water-based silane (B1218182) treatments are being explored to mitigate the environmental impact of manufacturing. dakenchem.comdakenchem.com There is also a significant trend towards catalyst innovation, moving away from metal-containing catalysts to more sustainable alternatives like nanoporous copper or iridium-based systems for reactions like the oxidation of organosilanes to silanols. acs.org

Table 1: Emerging Synthesis Strategies for Silane-PEG Compounds

Synthesis Strategy Key Features Potential Advantages
Controlled Prepolymer Synthesis Two-step reaction involving diisocyanates and aminosilanes before adding PEG. researchgate.netgoogle.com Enhanced control over the reaction, improved practicability. google.com
Cost-Reduction Strategies Substitution of methoxy polyethylene glycol (m-PEG) with standard polyethylene glycol. google.com Significantly reduced production costs, wider applicability. google.com
Green Chemistry Approaches Use of biodegradable compounds, closed-loop systems, and advanced waste management. dakenchem.comgoogle.com Reduced VOC emissions, lower environmental toxicity, improved soil and water quality. dakenchem.com
Catalyst Innovation Development of non-noble-metal catalysts (e.g., nanoporous copper) and highly efficient noble-metal catalysts (e.g., Iridium-based). acs.org Milder reaction conditions, higher yields, economically reasonable and sustainable processes. acs.orggoogle.com

| Vapor Phase Deposition | Coating silane and PEG precursors onto surfaces from a vapor phase. researchgate.net | A solvent-free application method for creating thin films, suitable for microfluidic applications. researchgate.netumich.edu |

Advanced Functional Materials Development (e.g., smart materials, responsive coatings)

The incorporation of m-PEG5-triethoxysilane and similar molecules is a promising avenue for creating advanced functional materials. These materials are designed with specific properties that can be tailored for high-performance applications, including smart materials and responsive coatings. researchgate.netarc-cbbc.nl

Smart materials, or stimuli-responsive materials, can change their properties in response to external stimuli like temperature, pH, or light. researchgate.netnih.govscirp.org By grafting this compound onto a material's surface, it is possible to impart these smart characteristics. For example, the PEG chain's conformation can change with temperature, altering the surface's hydrophilicity and interaction with its environment. scirp.org This has potential applications in creating surfaces that can release or capture substances on demand.

In the realm of responsive coatings, this compound offers a way to precisely control surface properties. arc-cbbc.nl These coatings can be designed to prevent biofouling on medical implants, marine equipment, and biosensors. kinampark.comaxispharm.com The PEG layer creates a hydrophilic barrier that effectively repels proteins and cells, preventing the formation of a biofilm. kinampark.comacs.org Research is also exploring coatings that can respond to stimuli to enable on-demand delamination, which could revolutionize the recycling of coated materials. arc-cbbc.nl The silane group ensures the coating is covalently bound and durable, while the PEG component provides the functional, responsive interface. dakenchem.comdakenchem.com

Table 2: Applications of Silane-PEG in Advanced Materials

Material Type Role of this compound Example Application
Smart Polymers Acts as a stimuli-responsive component, altering conformation with changes in temperature or pH. scirp.org Temperature-sensitive surfaces for controlled drug release or cell sheet engineering. scirp.org
Anti-Fouling Coatings Forms a dense, hydrophilic layer that prevents protein and cell adhesion. kinampark.comacs.org Medical implants, biosensors, and marine coatings to prevent biofouling. axispharm.comacs.org
Responsive Coatings Enables controlled adhesion and on-demand delamination in response to external stimuli. arc-cbbc.nl Sustainable recycling of coated products by allowing easy separation of layers. arc-cbbc.nl

| Functionalized Nanoparticles | Improves the stability, biocompatibility, and circulation time of nanoparticles in biological fluids. jst.go.jpresearchgate.netnih.gov | Targeted drug delivery systems and contrast agents for medical imaging. researchgate.netnih.gov |

Integration into Complex Biological Systems (e.g., organ-on-a-chip, advanced in vitro models)

A significant emerging research area for this compound is its use in the surface modification of complex in vitro models, such as organ-on-a-chip (OOC) systems. nih.govnih.gov These microfluidic devices aim to replicate the structure and function of human organs and tissues, offering a more physiologically relevant platform for drug testing and disease modeling compared to traditional 2D cell cultures. nih.govnih.govresearchgate.net

The materials commonly used to fabricate these devices, such as polydimethylsiloxane (B3030410) (PDMS), are naturally hydrophobic and prone to non-specific protein adsorption, which can interfere with cell behavior and experimental results. umich.edu Coating the microchannel surfaces with this compound renders them hydrophilic and protein-resistant. umich.edu This surface modification is crucial for maintaining the health and function of the cultured cells and for ensuring the long-term stability and hemocompatibility of the device, especially in models that involve blood flow. umich.edu

The ability to create well-defined, non-fouling surfaces is essential for developing advanced in vitro models that can accurately mimic the in vivo environment. researchgate.netnih.gov For instance, in OOC models of blood vessels or lungs, a PEGylated surface prevents the activation of coagulation cascades and reduces the adhesion of platelets and other cells, allowing for more accurate studies of vascular function and disease. umich.edu The use of this compound helps bridge the gap between artificial materials and biological systems, enabling the creation of more complex and predictive tissue and organ models. nih.govresearchgate.net

Challenges and Prospects in Translation from Research to Bioengineering Applications

Despite the significant promise of this compound and related compounds, several challenges must be addressed to translate laboratory findings into widespread bioengineering applications. jst.go.jpresearchgate.net One of the primary hurdles is achieving precise control over the surface modification process to ensure a uniform and stable coating. jst.go.jpresearchgate.net The density and conformation of the grafted PEG chains can significantly impact performance, and batch-to-batch reproducibility can be difficult to achieve. acs.org

Further challenges include:

Scalability: Moving from small-scale laboratory synthesis and coating procedures to large-scale, cost-effective manufacturing is a significant obstacle. jst.go.jpresearchgate.net

Long-Term Stability: While covalent silane bonds are strong, the long-term stability of the PEG layer in dynamic biological environments needs further investigation to ensure the durability of modified devices and implants. umich.edujst.go.jp

Biological Complexity: The interaction of PEGylated surfaces with the full complexity of the in vivo environment, including the immune system, is still being studied. researchgate.net While PEG is generally considered non-immunogenic, concerns about accelerated blood clearance phenomena after repeated exposure to PEGylated materials are being explored. researchgate.net

Despite these challenges, the prospects for this compound in bioengineering are vast. Its ability to create biocompatible and non-fouling surfaces is invaluable for the development of next-generation medical devices, diagnostic platforms, and advanced therapeutic delivery systems. axispharm.com As synthesis and manufacturing processes become more refined and the understanding of the bio-interface deepens, this compound is poised to become a key enabling material in addressing complex biomedical challenges. jst.go.jpresearchgate.net

Q & A

Q. How do the properties of this compound compare to other PEG-silane derivatives (e.g., m-PEG3-amido-C3-triethoxysilane) in drug delivery applications?

  • Methodological Answer : Perform head-to-head studies:
  • Drug loading efficiency : Use UV-Vis spectroscopy to quantify payload (e.g., doxorubicin).
  • Release kinetics : Compare PEG hydrophilicity vs. amide linker stability in PBS (pH 7.4).
  • Cytocompatibility : Assess via MTT assay on HEK293 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.